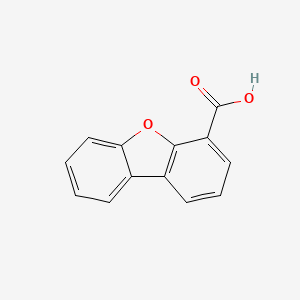

Acide dibenzofuran-4-carboxylique

Vue d'ensemble

Description

L'acide dibenzofuranne-4-carboxylique est un composé chimique caractérisé par un squelette de dibenzofuranne attaché à un groupe acide carboxylique en position quatre. Cette structure le rend précieux dans la synthèse organique et la recherche en science des matériaux . La formule moléculaire de l'acide dibenzofuranne-4-carboxylique est C13H8O3, et sa masse molaire est de 212,2 g/mol .

Applications De Recherche Scientifique

Dibenzofuran-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons.

Medicine: Investigated for its potential use in the treatment of parasitic diseases such as schistosomiasis.

Industry: Employed in the development of organic light-emitting devices and other advanced materials.

Mécanisme D'action

Target of Action

Dibenzofuran-4-carboxylic acid is a synthetic precursor . It has been used in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and S. mansoni histone deacetylase 8 (HDAC8) inhibitors . .

Mode of Action

It is known that benzofuran compounds, a class to which dibenzofuran-4-carboxylic acid belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways related to these processes.

Pharmacokinetics

It is known that dibenzofuran-4-carboxylic acid is a synthetic precursor , suggesting that it may be metabolized into other compounds in the body.

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have various molecular and cellular effects.

Action Environment

Spillage is unlikely to penetrate soil, and it may form an explosible dust-air mixture if dispersed .

Analyse Biochimique

Biochemical Properties

The carboxylic acid group in Dibenzofuran-4-carboxylic acid serves as a crucial functional handle, facilitating further chemical modifications through reactions such as esterification, amidation, and coupling reactions, which are fundamental in building molecular complexity .

Cellular Effects

Currently, there is limited information available on the specific cellular effects of Dibenzofuran-4-carboxylic acid. It has been used in the synthesis of S. mansoni histone deacetylase 8 (HDAC8) inhibitors , suggesting potential roles in modulating gene expression and cellular metabolism.

Molecular Mechanism

Its role as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and HDAC8 inhibitors suggests that it may interact with various biomolecules in these contexts .

Temporal Effects in Laboratory Settings

Dibenzofuran-4-carboxylic acid is stable with a storage temperature of -20°C and has a shelf life of at least 4 years

Metabolic Pathways

Benzofuran compounds are known to undergo two major catabolic routes: lateral and angular dioxygenation pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide dibenzofuranne-4-carboxylique peut être synthétisé par diverses méthodes. Une approche courante implique la cyclisation d'ortho-hydroxystilbènes catalysée par des réactifs d'iode hypervalent . Une autre méthode comprend la cyclisation oxydative de 2-hydroxystilbènes utilisant du (diacétoxyiodo)benzène comme catalyseur en présence d'acide m-chloroperbenzoïque . De plus, des benzofurannes substitués peuvent être synthétisés à partir de leurs 1-allyl-2-allyloxybenzènes substitués correspondants en utilisant une isomérisation C- et O-allylique catalysée par le ruthénium suivie d'une métathèse de fermeture de cycle .

Méthodes de production industrielle : La production industrielle de l'acide dibenzofuranne-4-carboxylique implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les méthodes spécifiques peuvent varier en fonction de l'application souhaitée et de la disponibilité des matières premières.

Analyse Des Réactions Chimiques

Types de réactions : L'acide dibenzofuranne-4-carboxylique subit diverses réactions chimiques, notamment :

Réactions électrophiliques : telles que l'halogénation et les réactions de Friedel-Crafts.

Estérification et amidation : Le groupe acide carboxylique sert de poignée fonctionnelle cruciale, facilitant des modifications chimiques supplémentaires.

Réactifs et conditions courantes :

Halogénation : Implique généralement l'utilisation d'agents halogénants tels que le chlore ou le brome.

Réactions de Friedel-Crafts : Souvent réalisées en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.

Estérification : Implique la réaction avec des alcools en présence d'un catalyseur acide.

Amidation : Implique la réaction avec des amines dans des conditions appropriées.

Principaux produits :

Acide dibenzofuranne-4-carboxylique halogéné : Formé par halogénation.

Dérivés d'ester et d'amide : Formés par réactions d'estérification et d'amidation.

4. Applications de la recherche scientifique

L'acide dibenzofuranne-4-carboxylique a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Employé dans le développement de dispositifs organiques à émission de lumière et d'autres matériaux de pointe.

5. Mécanisme d'action

Le mécanisme d'action de l'acide dibenzofuranne-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de la désacétylase d'histone 8, il affecte l'état d'acétylation des histones, conduisant à des changements dans l'expression génique et la fonction cellulaire . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.

Composés similaires :

Dibenzofuranne : Un composé parent avec une structure similaire mais sans le groupe acide carboxylique.

Dibenzothiophène : Contient un atome de soufre à la place de l'atome d'oxygène dans le dibenzofuranne.

Acide benzofuranne-2-carboxylique : Un composé apparenté avec le groupe acide carboxylique en position deux.

Unicité : L'acide dibenzofuranne-4-carboxylique est unique en raison de la présence du groupe acide carboxylique en position quatre, qui fournit une poignée fonctionnelle pour des modifications chimiques supplémentaires. Cela le rend particulièrement précieux dans la synthèse chimique et la recherche en science des matériaux .

Comparaison Avec Des Composés Similaires

Dibenzofuran: A parent compound with a similar structure but lacking the carboxylic acid group.

Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran.

Benzofuran-2-carboxylic Acid: A related compound with the carboxylic acid group at the second position.

Uniqueness: Dibenzofuran-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position, which provides a functional handle for further chemical modifications. This makes it particularly valuable in synthetic chemistry and material science research .

Propriétés

IUPAC Name |

dibenzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMAWCXKHJSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307275 | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-05-2 | |

| Record name | 4-Dibenzofurancarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can dibenzofuran-4-carboxylic acid be utilized in the synthesis of materials for OLEDs?

A1: Dibenzofuran-4-carboxylic acid can be used as a starting material for the synthesis of π-extended PAHs suitable for OLED applications. [] The research demonstrates a rhodium-catalyzed annulation reaction where dibenzofuran-4-carboxylic acid reacts with internal alkynes. The choice of catalyst, specifically whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligand is used, dictates the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs. [] These synthesized PAHs, with their extended π-systems, possess desirable optical properties for OLED applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.